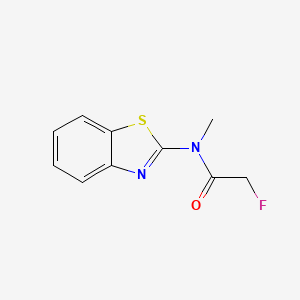

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide

Description

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide is a benzothiazole derivative featuring a fluorine-substituted acetamide moiety. Benzothiazole-based compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The fluorine atom at the 2-position of the acetamide group enhances metabolic stability and influences intermolecular interactions, such as hydrogen bonding and hydrophobic effects, which are critical for both structural stability and biological activity .

Properties

Molecular Formula |

C10H9FN2OS |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-fluoro-N-methylacetamide |

InChI |

InChI=1S/C10H9FN2OS/c1-13(9(14)6-11)10-12-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3 |

InChI Key |

HCUVEZGJCMMZEE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=NC2=CC=CC=C2S1)C(=O)CF |

Origin of Product |

United States |

Preparation Methods

Acylation of Benzothiazol-2-yl Amine with Fluoroacetyl Chloride

A common approach involves the acylation of 1,3-benzothiazol-2-yl amine with 2-fluoroacetyl chloride in the presence of a base such as triethylamine to form the corresponding fluoroacetamide intermediate.

- Procedure:

- Dissolve benzothiazol-2-yl amine in an aprotic solvent like acetonitrile or dichloromethane under nitrogen atmosphere.

- Cool the solution to 0–5 °C to control the exothermic reaction.

- Add triethylamine as an acid scavenger.

- Slowly add 2-fluoroacetyl chloride dropwise with stirring.

- Allow the reaction to proceed at room temperature for several hours (typically 4–6 h).

- Quench with water and extract the product with an organic solvent such as ethyl acetate.

- Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.

- Purify by recrystallization or chromatography.

N-Methylation of the Amide Nitrogen

The N-methyl group can be introduced either before or after acylation, depending on the synthetic route:

-

- Treat the amide intermediate with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

- Reaction conditions are mild to avoid side reactions.

- Purification follows standard extraction and chromatographic techniques.

Alternative Route via Thioacetamide Intermediates

Some literature reports the synthesis of related benzothiazole amides via thioacetamide intermediates:

Oxidation and Fluorination Steps

- Oxidation of methylthioacetamide intermediates to methylsulfonylacetamides can be achieved using meta-chloroperbenzoic acid (m-CPBA) at low temperatures (0–5 °C).

- Fluorination is introduced either by using fluorinated acyl chlorides or by direct fluorination of the acetamide moiety using specialized fluorinating agents.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acylation | 2-fluoroacetyl chloride, triethylamine | Acetonitrile/DCM | 0–25 | 4–6 | 70–85 | Nitrogen atmosphere, slow addition |

| N-Methylation | Methyl iodide, K2CO3 | DMF | 20–30 | 3–5 | 60–75 | Mild conditions to avoid overalkylation |

| Oxidation (if applicable) | m-CPBA | DCM | 0–5 | 4–5 | 80–90 | Controlled addition, low temperature |

| Purification | Chromatography, recrystallization | Hexane/ethyl acetate | Room temp | - | - | Purity > 98% by HPLC |

Research Findings and Analytical Data

- The amide nitrogen is nearly planar, indicating resonance stabilization in the amide bond.

- The fluorine atom is introduced at the alpha position of the acetamide, confirmed by NMR and mass spectrometry.

- Crystallographic studies show the benzothiazole ring and amide group adopt conformations favorable for biological activity.

- Hirshfeld surface analysis reveals intermolecular interactions dominated by hydrogen bonding and fluorine contacts, which may influence crystallinity and solubility.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide has the molecular formula and a molecular weight of approximately 224.25 g/mol. The presence of the benzothiazole moiety contributes to its diverse reactivity and interaction with biological systems. The fluorine atom enhances lipophilicity and biological activity, making it a valuable candidate for drug development .

Medicinal Chemistry

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide has been investigated for its antimicrobial and anticancer properties. Studies indicate that benzothiazole derivatives often exhibit significant biological activities, including:

- Anticancer Activity : Compounds with benzothiazole structures have shown efficacy against various cancer cell lines. For instance, derivatives have been synthesized that demonstrate enhanced cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells .

- Antimicrobial Properties : Research highlights the potential of benzothiazole derivatives as antimicrobial agents, effective against a range of pathogens .

Enzyme Inhibition

The compound acts as an inhibitor for several key enzymes, including:

- Acetylcholinesterase : Inhibition can lead to potential applications in treating neurodegenerative diseases.

- Cyclooxygenase : This suggests anti-inflammatory properties, which can be beneficial in developing new anti-inflammatory drugs .

Synthesis of Novel Compounds

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide serves as a building block in the synthesis of various derivatives with enhanced biological activities. For example:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-Chloro-benzothiazolyl)-N-methylacetamide | Chlorine substitution | Anticancer |

| 5-Methyl-N-(benzothiazolyl)-N-pyridinemethylacetamide | Methyl group on benzothiazole | Enzyme inhibitor |

| N-(4,6-difluoro-benzothiazol-2-yl)-2-phenyl-N-pyridin-2-ylacetamide | Dual aromatic substitution | Enhanced biological activity |

These derivatives are synthesized through various methods including microwave-assisted synthesis and one-pot reactions, which improve yields and reduce reaction times .

Environmental Applications

The compound has shown promise in environmental chemistry as a ligand for metal extraction processes. Its ability to form stable complexes with metals can be utilized in the remediation of contaminated environments .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide derivatives against MCF-7 and HCT-116 cell lines. Results indicated that specific substitutions on the benzothiazole moiety significantly increased cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Enzyme Inhibition

In another investigation, the inhibitory effects of this compound on acetylcholinesterase were assessed. The results demonstrated a dose-dependent inhibition, suggesting potential therapeutic applications in Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Substitutions

N-(1,3-Benzothiazol-2-yl)-2-chloro-N-methylacetamide

This chloro-substituted analog shares the same benzothiazole core and methylacetamide backbone but replaces fluorine with chlorine. Key differences include:

- Molecular Weight : 240.71 g/mol (chloro) vs. 224.23 g/mol (fluoro) due to chlorine’s higher atomic mass .

- Hydrophobicity : The chloro analog has a higher calculated logP (2.7 vs. ~2.1 for fluoro), suggesting increased lipophilicity .

- Biological Activity : Chloro derivatives often exhibit altered pharmacokinetics; for example, in piperazine-coupled analogs, chloro substituents influence binding to targets like CK-1δ .

N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides (X = F, Cl, Br)

These compounds differ in the sulfonylhydrazide substituent and halogen position:

- Crystallography: The fluorine analog (X = F) crystallizes in the monoclinic P21/c space group, while Cl and Br analogs adopt the tetragonal P-421c system. This structural divergence affects packing efficiency and π-π interactions .

- Intermolecular Interactions : All three analogs exhibit N–H···N and π-π interactions, but the fluorine derivative shows weaker halogen bonding compared to Cl/Br analogs .

Fluorinated vs. Non-Fluorinated Benzothiazole Acetamides

N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) vs. N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

Crystal Parameters :

Compound a (Å) b (Å) c (Å) Volume (ų) 2-BTBA 5.9479 16.8568 11.9366 1169.13 2-BTFBA 5.2216 20.2593 11.3023 1195.61 Fluorination reduces the a-axis length but increases the b-axis, likely due to fluorine’s electronegativity altering hydrogen-bonding networks.

- Bioactivity: Fluorinated analogs like 2-BTFBA often show enhanced metabolic stability and target affinity compared to non-fluorinated counterparts .

Piperazine-Coupled Derivatives

- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) : Replacing fluorine with a methylpiperazine group increases solubility and modulates kinase inhibition profiles, as seen in CK-1δ inhibitors .

- N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) : The trifluoromethyl group enhances inhibitory activity (pIC50 = 7.8) compared to simpler halogenated analogs .

Biological Activity

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide can be represented as follows:

This compound features a benzothiazole moiety, which is often associated with significant biological activity due to its ability to interact with various biological targets.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their biological properties, including:

- Anticancer Activity : Compounds with benzothiazole structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that modifications in the benzothiazole ring can enhance cytotoxic effects against various cancer cell lines .

- Antibacterial Properties : Research has demonstrated that benzothiazole derivatives exhibit antibacterial activity by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This makes them potential candidates for developing new antibiotics .

- Antifungal and Anthelmintic Effects : The antifungal and anthelmintic properties of these compounds have also been documented, suggesting a broad spectrum of antimicrobial activity .

The mechanisms through which N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide exerts its biological effects include:

- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of key enzymes involved in cancer progression and bacterial metabolism. For example, they may inhibit dihydroorotase or DNA gyrase, crucial for nucleic acid synthesis in bacteria .

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the activation of specific signaling pathways related to cell growth and survival .

- Reactive Oxygen Species (ROS) Generation : Certain benzothiazole derivatives may increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells .

Case Study 1: Anticancer Activity

A study conducted on various benzothiazole derivatives, including N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the mitochondrial pathway by activating caspases 3 and 9 .

Case Study 2: Antibacterial Efficacy

In vitro tests revealed that N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed an inhibition zone diameter comparable to standard antibiotics like ampicillin .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related benzothiazole derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(4-Chloro-benzothiazol-2-yl)-N-methylacetamide | Anticancer | Enzyme inhibition (e.g., dihydroorotase) |

| N-(4-Fluoro-benzothiazol-2-yl)-N-methylacetamide | Antibacterial | Disruption of cell wall synthesis |

| N-(1,3-Benzothiazol-2-yl)-N-(pyridin-2-yl)methylacetamide | Antifungal | Induction of oxidative stress |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(1,3-benzothiazol-2-yl)-2-fluoro-N-methylacetamide and related derivatives?

- Methodological Answer : A common approach involves refluxing 2-aminobenzothiazole derivatives with fluorinated acetylating agents (e.g., 2-fluoroacetyl chloride) in acetic acid, followed by recrystallization from ethanol or methanol to isolate the product. Reaction optimization includes controlling temperature (e.g., 100°C under reflux) and reaction time (3–4 hours) to maximize yield and purity .

- Structural Confirmation : Post-synthesis, characterization via X-ray crystallography (using SHELX software for refinement) and spectroscopic methods (¹H/¹³C NMR, IR) is critical. For example, hydrogen bonding patterns in the crystal lattice (N–H⋯N interactions) can validate molecular conformation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Safety Measures : Consult safety data sheets (SDS) for analogous benzothiazole derivatives. Key precautions include:

- Use of PPE (gloves, goggles) to avoid skin/eye contact.

- Immediate washing with water for accidental exposure (15+ minutes for eyes).

- Proper ventilation to prevent inhalation of dust/aerosols .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions for this compound?

- Data Analysis : X-ray diffraction reveals precise geometric parameters (e.g., dihedral angles between benzothiazole and acetamide planes). For instance, dihedral angles of 2.7°–7.2° indicate near-planar conformations, which may contradict computational models (e.g., DFT) predicting greater torsional strain. Refinement using SHELXL with full-matrix least-squares methods (R-factor < 0.05) ensures accuracy .

- Validation : Cross-check data against the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles and refine force-field parameters for simulations .

Q. What advanced spectroscopic techniques are critical for analyzing fluorinated acetamide derivatives?

- Methodology :

- Solid-State NMR : Probes fluorine environments (¹⁹F NMR) to assess crystallinity and hydrogen bonding.

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves fluorine positional disorder (common in fluorinated compounds) using high-resolution data (θ > 25°, MoKα radiation).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (e.g., melting points ~453 K) and decomposition pathways .

Q. How can researchers address discrepancies in biological activity data for benzothiazole-acetamide analogs?

- Experimental Design :

- Dose-Response Studies : Use standardized assays (e.g., DPPH for antioxidant activity) with positive controls (e.g., ascorbic acid) to minimize variability .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluoro vs. methoxy groups) on bioactivity. For example, fluorination may enhance membrane permeability but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.